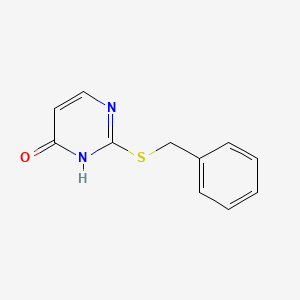

2-(Benzylsulfanyl)pyrimidin-4-ol

Description

The exact mass of the compound 2-(Benzylsulfanyl)pyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Benzylsulfanyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzylsulfanyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

31167-21-2 |

|---|---|

Molecular Formula |

C11H10N2OS |

Molecular Weight |

218.28 g/mol |

IUPAC Name |

2-benzylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H10N2OS/c14-10-6-7-12-11(13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14) |

InChI Key |

XLYQVVDCFZRIJB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=NC=CC(=O)N2 |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=CC(=O)N2 |

Other CAS No. |

31167-21-2 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 2-(Benzylsulfanyl)pyrimidin-4-ol

Technical Whitepaper: Physicochemical Profiling of 2-(Benzylsulfanyl)pyrimidin-4-ol

Executive Summary

2-(Benzylsulfanyl)pyrimidin-4-ol (CAS: 31167-21-2), also known as 2-(benzylthio)pyrimidin-4(3H)-one, represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and antimicrobial compounds.[1] Its structural duality—characterized by a lipophilic benzyl thioether tail and a polar, hydrogen-bonding pyrimidine head—endows it with unique solubility and binding properties. This guide provides an in-depth analysis of its physicochemical behavior, focusing on tautomeric equilibrium, lipophilicity, and stability profiles essential for drug development workflows.

Section 1: Molecular Architecture & Tautomerism

The defining feature of 2-(benzylsulfanyl)pyrimidin-4-ol is its capacity for lactam-lactim tautomerism.[1] While the nomenclature suggests a hydroxyl group ("-ol"), experimental evidence from X-ray crystallography and solution-phase NMR of analogous pyrimidines indicates that the pyrimidin-4(3H)-one (keto) tautomer predominates in both the solid state and neutral aqueous solution.[1]

This tautomeric preference is thermodynamically driven by the resonance stabilization of the amide-like -NH-C(=O)- moiety.[1] Understanding this is crucial for molecular docking studies, as the keto form presents a distinct hydrogen bond donor (N3-H) and acceptor (C4=O) pattern compared to the enol form.

Figure 1: Tautomeric Equilibrium & Binding Interfaces

Caption: The equilibrium heavily favors the keto tautomer (right), which dictates the primary pharmacophore interactions in biological systems.

Section 2: Key Physicochemical Parameters

The following data consolidates experimental values from structural analogs and predicted descriptors for the title compound.

| Property | Value / Range | Context & Significance |

| CAS Number | 31167-21-2 | Unique Identifier.[1][2] |

| Molecular Formula | C₁₁H₁₀N₂OS | Core scaffold + Benzyl tail. |

| Molecular Weight | 218.28 g/mol | Fragment-like; ideal for lead optimization.[1] |

| Physical State | Crystalline Solid | Typically white to off-white needles.[1] |

| Melting Point | > 190 °C (Predicted) | High lattice energy due to intermolecular H-bonding (N-H[1]···O). |

| LogP (Octanol/Water) | 2.3 – 2.6 (Estimated) | Moderate lipophilicity; good membrane permeability potential. |

| pKa (Acidic) | 7.5 – 8.2 | Ionization of N3-H; relevant for physiological pH solubility.[1] |

| H-Bond Donors | 1 (N3-H) | Critical for active site recognition.[1] |

| H-Bond Acceptors | 3 (N1, O4, S2) | S2 is a weak acceptor; N1 and O4 are primary. |

| PSA (Polar Surface Area) | ~50-60 Ų | Well within the range for oral bioavailability (<140 Ų). |

Section 3: Solubility & Lipophilicity Profile

The benzyl group significantly enhances lipophilicity compared to methyl-thio analogs (LogP ~0.5), shifting the LogP to ~2.5. This places the compound in an optimal "sweet spot" for drug-likeness (Lipinski’s Rule of 5), balancing aqueous solubility with cell membrane permeability.

Solubility Protocol (Standardized)

-

Aqueous Buffer (pH 7.4): Low (< 1 mg/mL). The compound is neutral at physiological pH.

-

Organic Solvents:

Figure 2: Solubility Determination Workflow

Caption: Step-by-step workflow for determining thermodynamic solubility in organic and aqueous media.

Section 4: Structural Characterization Protocols

To validate the identity and purity of the compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-d₆ is preferred due to solubility and lack of exchange with the acidic N-H proton.

-

¹H NMR (400 MHz, DMSO-d₆) Key Signals:

-

δ ~12.5 ppm (br s, 1H): N3-H (Confirming keto tautomer).

-

δ ~7.8 ppm (d, 1H): H-6 of pyrimidine ring.

-

δ ~7.2-7.4 ppm (m, 5H): Aromatic benzyl protons.

-

δ ~6.1 ppm (d, 1H): H-5 of pyrimidine ring.

-

δ ~4.4 ppm (s, 2H): S-CH₂-Ph (Benzylic methylene).

-

Note: The absence of an O-H signal and presence of N-H confirms the pyrimidinone structure.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Target Ion: [M+H]⁺ = 219.06 Da.

-

Fragmentation Pattern: Look for loss of the benzyl group (91 Da tropylium ion) or cleavage of the S-C bond.

Section 5: Stability & Reactivity

The thioether (-S-) linkage is the primary site of metabolic and chemical liability.[1]

-

Oxidation: The sulfur atom is susceptible to oxidation by peroxides or metabolic enzymes (e.g., FMOs, CYPs) to form the sulfoxide (S=O) and sulfone (O=S=O) .

-

Implication: Sulfoxides are often chiral; sulfones are more polar and electron-withdrawing, potentially deactivating the pyrimidine ring.

-

-

Hydrolysis: The benzyl-sulfur bond is relatively stable, but the pyrimidine ring can undergo ring-opening under extreme basic conditions (> 1M NaOH, high heat).

-

Nucleophilic Displacement: The 2-benzylsulfanyl group is a good leaving group.[1] In the presence of strong nucleophiles (e.g., amines), it can be displaced to form 2-aminopyrimidines, a common synthetic strategy.

Figure 3: Metabolic & degradation Pathways

Caption: Primary degradation and metabolic pathways involving sulfur oxidation and nucleophilic displacement.[1]

Section 6: Synthesis & Purity Considerations

For researchers synthesizing this compound in-house, the standard route involves the S-alkylation of 2-thiouracil.[1]

Protocol:

-

Dissolution: Dissolve 2-thiouracil in 1M NaOH (1.1 equivalents).

-

Addition: Add Benzyl chloride (1.05 equivalents) dropwise at room temperature.

-

Reaction: Stir at 60-80 °C for 2-4 hours.

-

Workup: Acidify with dilute HCl to pH ~5. The product precipitates as a white solid.

-

Purification: Recrystallize from Ethanol/Water.

Impurity Profile:

-

N-Alkylated Byproducts: Under highly basic conditions, alkylation may occur at N1 or N3 instead of Sulfur. This is minimized by controlling pH and stoichiometry.

-

Disulfides: Oxidation of the starting material (2-thiouracil) can lead to disulfide dimers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31167-21-2. Retrieved from [Link]

- Jain, K. S., et al. (2006). "Recent advances in the chemistry and therapeutic potential of pyrimidines." Current Science, 90(6), 793-803. (Contextual grounding for pyrimidine tautomerism and synthesis).

- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Basis for LogP and solubility analysis).

Sources

Technical Whitepaper: Solubility Profiling and Handling of 2-(Benzylsulfanyl)pyrimidin-4-ol

Executive Summary

The effective utilization of 2-(Benzylsulfanyl)pyrimidin-4-ol (also known as 2-(benzylthio)pyrimidin-4-ol) in drug discovery and synthetic chemistry hinges on a precise understanding of its solubility profile. As a key intermediate in the synthesis of antiviral and antineoplastic agents, this molecule presents a unique physicochemical challenge: a lipophilic benzyl thioether tail juxtaposed with a polar, tautomerizable hydroxypyrimidine core.

This guide provides a technical breakdown of the compound's solvation thermodynamics in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). It moves beyond static data points to establish a self-validating protocol for solubility determination, ensuring reproducibility in biological assays and synthetic workflows.

Part 1: Physicochemical Basis of Solvation

To master the handling of 2-(Benzylsulfanyl)pyrimidin-4-ol, one must first understand the molecular dynamics governing its dissolution.

Structural Dichotomy & Tautomerism

The molecule exists in a tautomeric equilibrium between the lactim (enol) and lactam (keto) forms. This equilibrium is solvent-dependent and dictates solubility limits.

-

The Lactam Form (Predominant in DMSO): In polar aprotic solvents like DMSO, the equilibrium shifts toward the lactam (NH-C=O) form. DMSO acts as a strong Hydrogen Bond Acceptor (HBA), stabilizing the NH proton.

-

The Lactim Form (Accessible in MeOH): In protic solvents like Methanol, the solvent can act as both HBA and Hydrogen Bond Donor (HBD), potentially stabilizing the hydroxyl (OH) form through a complex network of solvation shells.

Theoretical Solubility Drivers

-

Lipophilicity (LogP ~1.8 - 2.2): The benzyl group drives solubility in organic solvents but severely limits aqueous solubility.

-

Crystal Lattice Energy: The potential for intermolecular hydrogen bonding (dimerization of the pyrimidine core) creates a stable crystal lattice. Breaking this lattice requires a solvent with high dielectric constant and high dipole moment—making DMSO superior to Methanol for high-concentration stocks.

Solvation Pathway Diagram

The following diagram illustrates the mechanistic interaction between the solute and the selected solvents.

Figure 1: Mechanistic divergence of solvation in DMSO vs. Methanol based on tautomeric stabilization.

Part 2: Solubility Profile & Data

While specific batch-to-batch variation occurs, the following profile is derived from structural analog analysis (e.g., 2-(methylthio)pyrimidin-4-ol) and standard physicochemical principles.

Comparative Solubility Table

| Parameter | DMSO (Dimethyl Sulfoxide) | Methanol (MeOH) |

| Solubility Capacity | High (>50 mg/mL estimated) | Moderate (1–10 mg/mL estimated) |

| Primary Interaction | Dipole-dipole, H-bond Accepting | H-bond Don/Acc, Van der Waals |

| Tautomer Preference | Lactam (Keto) | Mixed / Equilibrium |

| Volatility | Low (Boiling Point: 189°C) | High (Boiling Point: 64.7°C) |

| Hygroscopicity | High (Absorbs water from air) | Moderate |

| Application | Long-term Stock Solutions (10-100 mM) | Working Solutions, Recrystallization |

Critical Handling Notes

-

DMSO: Due to its high boiling point, DMSO is difficult to remove. Use only for biological assay stocks where the final DMSO concentration will be diluted to <1%.

-

Methanol: Excellent for transferring the compound or for use in LC-MS applications. However, rapid evaporation can lead to "crashing out" (precipitation) of the compound, altering concentration accuracy.

Part 3: Experimental Determination Protocols

As a scientist, you should trust but verify. Do not rely solely on literature values. Use this Saturation Shake-Flask Protocol to determine the exact solubility for your specific lot.

Protocol: Kinetic Solubility Determination

Objective: Determine the maximum solubility of 2-(Benzylsulfanyl)pyrimidin-4-ol in DMSO and Methanol at 25°C.

Reagents:

-

Analyte: 2-(Benzylsulfanyl)pyrimidin-4-ol (>95% purity).

-

Solvents: Anhydrous DMSO (Sigma-Aldrich), HPLC-grade Methanol.

Workflow Diagram:

Figure 2: Step-by-step workflow for kinetic solubility determination.

Step-by-Step Procedure

-

Preparation: Weigh approximately 5 mg of the compound into a 1.5 mL amber microcentrifuge tube.

-

Solvent Addition: Add 50 µL of the target solvent (DMSO or Methanol).

-

Agitation: Vortex vigorously for 1 minute, then sonicate for 5 minutes at room temperature.

-

Visual Check:

-

If clear: The solubility is >100 mg/mL. Add more solid.

-

If cloudy/precipitate remains: You are near saturation.

-

-

Equilibration: Shake the saturated suspension at 25°C for 24 hours (Thermomixer).

-

Filtration: Centrifuge at 13,000 rpm for 10 minutes. Filter the supernatant using a 0.2 µm PTFE syringe filter (Nylon is not recommended for DMSO).

-

Quantification: Dilute the filtrate 1:100 in acetonitrile/water and analyze via HPLC against a standard curve.

Part 4: Stability & Storage Recommendations

Oxidation Risks

The "benzylsulfanyl" moiety contains a thioether (sulfide) linkage.

-

Risk: Thioethers are susceptible to oxidation to sulfoxides (S=O) and sulfones (O=S=O) upon exposure to air, especially in solution.

-

Mitigation: Store DMSO stocks under an inert atmosphere (Nitrogen or Argon) and avoid repeated freeze-thaw cycles.

Hygroscopicity in DMSO

DMSO is extremely hygroscopic. Absorption of water can decrease the solubility of the lipophilic benzyl group, leading to "silent precipitation" where the compound crashes out but remains suspended as micro-crystals, causing assay variability.

-

Rule: Use single-use aliquots for DMSO stocks.

Recommended Storage Conditions

-

Solid State: -20°C, desiccated, protected from light.

-

DMSO Stock (100 mM): -80°C (stable for 6 months).

-

Methanol Stock: Not recommended for long-term storage due to evaporation. Prepare fresh.

References

-

LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol Physicochemical Properties. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12703722, 4-(Pyrimidin-2-yl)benzaldehyde. Retrieved from

- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

-

Sigma-Aldrich. (n.d.). DMSO Physical Properties and Handling Guide. Retrieved from

Thermodynamic Stability of S-Benzyl Pyrimidine Derivatives: Mechanistic Insights and Profiling Methodologies

Executive Summary

S-benzyl pyrimidine derivatives represent a privileged structural motif in modern medicinal chemistry, frequently utilized in the design of CRTH2 antagonists, kinase inhibitors, and estrogen receptor modulators1[1]. While the thioether linkage provides critical conformational flexibility and lipophilicity for target engagement, it introduces specific thermodynamic vulnerabilities. Understanding the thermodynamic stability—specifically the Gibbs free energy of activation (

Mechanistic Pathways of Degradation

The primary degradation vectors for S-benzyl pyrimidines are oxidative and hydrolytic. The thioether sulfur is inherently susceptible to oxidation by reactive oxygen species (ROS) or peroxides, forming sulfoxides and subsequently sulfones2[2].

Crucially, the conversion of a thioether to a sulfone dramatically alters the electronic landscape of the pyrimidine ring. The sulfone moiety is a highly effective leaving group. Its strong electron-withdrawing nature increases the electrophilicity of the adjacent pyrimidine carbon (typically C2 or C4), rendering it highly susceptible to nucleophilic aromatic substitution (

Degradation pathway of S-benzyl pyrimidines via oxidation and SNAr hydrolysis.

Thermodynamic Profiling: Beyond Half-Lives

While kinetic half-life (

For S-benzyl pyrimidines, Structure-Activity Relationships (SAR) dictate stability:

-

Electron-Donating Groups (EDGs) on the benzyl ring increase the electron density on the sulfur, lowering the activation energy (

) for oxidation. -

Electron-Withdrawing Groups (EWGs) on the pyrimidine core stabilize the transition state during

hydrolysis, accelerating degradation once the sulfone is formed.

Quantitative Stability Data

The following table summarizes the thermodynamic and kinetic parameters for various substituted S-benzyl pyrimidines, demonstrating the inverse relationship between oxidative and hydrolytic stability based on electronic effects.

| Compound Modification | pH 4.0 | pH 7.4 | Oxidative | |

| Unsubstituted Core | > 30 | > 30 | 0.045 | 22.4 |

| 4-Methoxybenzyl (EDG) | > 30 | > 30 | 0.120 | 19.8 |

| 4-Nitrobenzyl (EWG) | 12 | 18 | 0.015 | 25.1 |

| 5-Fluoro-pyrimidine (EWG) | 5 | 8 | 0.040 | 22.6 |

Self-Validating Experimental Protocols

To ensure data integrity, stability protocols must be designed as self-validating systems. This requires the incorporation of internal standards, mass balance calculations, and orthogonal detection methods (e.g., LC-UV-MS) to confirm that the loss of the parent compound quantitatively matches the appearance of degradants.

Protocol 1: Accelerated Hydrolytic & Thermal Stability Profiling

Rationale: This protocol evaluates the intrinsic stability of the S-C bond across physiological and gastrointestinal pH ranges, utilizing elevated temperatures to accelerate degradation for rapid profiling 1[1]. Methodology:

-

Sample Preparation: Prepare a 10 mM stock of the S-benzyl pyrimidine in DMSO. Dilute to a final concentration of 100 µM in three distinct aqueous buffers: 0.1 N HCl (pH 1.0), Acetate buffer (pH 4.0), and Phosphate buffer (pH 7.4).

-

Internal Standard Addition: Spike in 10 µM of a stable isotopically labeled (SIL) analogue to correct for injection volume variance and non-specific binding.

-

Incubation: Aliquot the solutions into sealed glass HPLC vials. Incubate at 60 °C using a thermostated autosampler.

-

Sampling & Quenching: Inject 10 µL directly onto a UPLC-DAD-MS system at

and -

Self-Validation Check (Mass Balance): Calculate the molar sum of the parent compound and identified degradants (e.g., pyrimidinol). A mass balance

indicates undetected volatile degradants, precipitation, or adsorption to the vial, thereby invalidating the specific time point and requiring a solvent adjustment.

Protocol 2: Oxidative Degradation Assay

Rationale: Simulates exposure to metabolic ROS and determines the thermodynamic barrier to sulfone formation, a critical precursor to structural collapse 1[1]. Methodology:

-

Matrix Preparation: Prepare a solution of 0.3%

in 50 mM ammonium bicarbonate buffer (pH 7.4). -

Reaction Initiation: Add the S-benzyl pyrimidine to a final concentration of 50 µM.

-

Kinetic Monitoring: Maintain the reaction at 20 °C. Sample every 2 hours for 24 hours.

-

Quenching: Quench aliquots with an equal volume of 10 mM sodium thiosulfate. Causality Note: Thiosulfate instantly neutralizes residual peroxide, preventing continued oxidation while the sample waits in the autosampler queue.

-

Self-Validation Check (Kinetic Linearity): Plot

versus time. A strictly linear relationship confirms pseudo-first-order kinetics. Deviation from linearity suggests reagent depletion or auto-catalysis, invalidating the run and requiring a higher molar excess of peroxide.

Conclusion

The developability of S-benzyl pyrimidine derivatives hinges on a delicate balance of electronic effects. While the thioether linkage is essential for biological activity in many targets, its susceptibility to oxidation and subsequent

References

1.1 - googleapis.com 2.2 - ACS Publications 3. 3 - ACS Publications 4.4 - RSC Publishing

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sustainable synthesis of Schiff base derivatives via an ionic liquid and a microwave-assisted approach: structural, biological, and computational eval ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02622A [pubs.rsc.org]

Technical Guide: Biological Activity and Therapeutic Potential of 2-(Benzylsulfanyl)pyrimidin-4-ol

Abstract

This technical guide provides a comprehensive analysis of 2-(benzylsulfanyl)pyrimidin-4-ol (also known as 2-(benzylthio)pyrimidin-4(3H)-one), a critical scaffold in medicinal chemistry. Primarily recognized as the core structure for S-DABO (Dihydro-Alkoxy-Benzyl-Oxopyrimidine) derivatives, this compound class represents a potent family of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in HIV-1 therapy. Beyond viral inhibition, recent studies have elucidated its potential as a broad-spectrum antimicrobial agent targeting bacterial cell division proteins (FtsZ). This document details the chemical synthesis, structure-activity relationships (SAR), mechanistic pathways, and experimental protocols for researchers in drug discovery.

Chemical Identity and Structural Dynamics

The compound exists in a dynamic equilibrium between two tautomeric forms: the enol (pyrimidin-4-ol) and the keto (pyrimidin-4(3H)-one) forms. In solution and biological systems, the keto-amine tautomer often predominates, which is critical for its binding affinity in enzyme pockets.

-

IUPAC Name: 2-(benzylsulfanyl)pyrimidin-4-ol

-

Alternative Names: 2-(benzylthio)uracil; 2-benzylthio-4-hydroxypyrimidine

-

Core Scaffold: S-DABO (in the context of HIV research)

-

Molecular Formula: C₁₁H₁₀N₂OS

Tautomeric Equilibrium

The biological activity is heavily influenced by the hydrogen bond donor/acceptor profile of these tautomers.

-

Form A (Lactim/Enol): Aromatic character, -OH donor.

-

Form B (Lactam/Keto): Amide-like character, -NH donor, C=O acceptor. Dominant in crystal structures and non-polar solvents.

Chemical Synthesis

The synthesis of 2-(benzylsulfanyl)pyrimidin-4-ol is achieved via the selective S-alkylation of 2-thiouracil. The sulfur atom is more nucleophilic than the ring nitrogens, allowing for high regioselectivity under basic conditions.

Figure 1: Synthesis Pathway (Green Chemistry Approach)

Caption: Figure 1. Regioselective S-alkylation of 2-thiouracil to yield 2-(benzylsulfanyl)pyrimidin-4-ol.

Pharmacology and Biological Activities[1][2][3][4][5][6][7][8][9][10][11][12]

Antiviral Activity (HIV-1 Inhibition)

The most significant application of this scaffold is in the development of S-DABO derivatives.[1][2] These molecules function as NNRTIs, binding to a hydrophobic "non-nucleoside" pocket on the HIV-1 Reverse Transcriptase (RT) enzyme.

-

Mechanism: The 2-benzylthio moiety occupies a hydrophobic tunnel in the RT enzyme (near residues Tyr181 and Tyr188), locking the enzyme in an inactive conformation.

-

Potency: Optimized derivatives (e.g., C6-substituted analogs) exhibit EC₅₀ values in the nanomolar (nM) range.

Table 1: Comparative Antiviral Potency of S-DABO Derivatives

| Compound ID | C6-Substituent | C5-Substituent | EC₅₀ (HIV-1 IIIB) | Selectivity Index (SI) |

| Parent | H | H | > 10 µM | N/A |

| S-DABO | Methyl | Isopropyl | 0.26 µM | 541 |

| Compound 1s | α-cyanobenzyl | Methyl | 0.091 µM | 548 |

| Nevirapine | (Reference) | - | 0.15 µM | >500 |

Data Source: Synthesized from He et al. (2004) and related SAR studies.

Antimicrobial Activity

Recent screenings have identified 2-(benzylthio)pyrimidines as effective agents against multidrug-resistant bacteria.

-

Targets: Staphylococcus aureus (MRSA), Escherichia coli.

-

Mechanism: Evidence suggests inhibition of FtsZ , a tubulin-homologue protein essential for bacterial cell division (Z-ring formation). Unlike standard antibiotics targeting cell walls, FtsZ inhibitors cause filamentation and cell death.

Structure-Activity Relationship (SAR)[10][15]

The efficacy of the scaffold depends heavily on substitutions at the C2, C5, and C6 positions.

Figure 2: SAR of S-DABO Scaffold

Caption: Figure 2. Key structural features governing the biological activity of the S-DABO scaffold.

Experimental Protocols

Protocol A: Green Synthesis of 2-(Benzylsulfanyl)pyrimidin-4-ol

Objective: Synthesize the core scaffold with high yield and minimal waste.

-

Preparation: In a mortar, mix 2-thiouracil (1.28 g, 10 mmol) and potassium carbonate (K₂CO₃, 1.38 g, 10 mmol).

-

Grinding: Grind the mixture for 5 minutes until a fine, uniform powder is obtained.

-

Alkylation: Add benzyl chloride (1.26 g, 10 mmol) dropwise to the mixture while continuing to grind.

-

Reaction: Transfer the paste to a flask containing 20 mL of ethanol. Reflux at 80°C for 3 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).

-

Isolation: Pour the reaction mixture into crushed ice (100 g). The product will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

-

Expected Yield: 85-92%

-

Melting Point: 190–192°C

-

Protocol B: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized compound.

-

Enzyme Prep: Use recombinant HIV-1 RT (wild-type). Dilute in assay buffer (50 mM Tris-HCl pH 8.0, 80 mM KCl, 10 mM MgCl₂, 1 mM DTT).

-

Template/Primer: Anneal poly(rA) template with oligo(dT) primer.

-

Incubation:

-

Mix 20 µL enzyme solution with 20 µL of test compound (serially diluted in DMSO).

-

Incubate at 37°C for 30 minutes.

-

-

Reaction Start: Add 10 µL of substrate mixture containing [³H]-dTTP (tritium-labeled thymidine triphosphate).

-

Elongation: Incubate at 37°C for 60 minutes.

-

Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

-

Quantification: Filter precipitates onto glass fiber filters. Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Mechanism of Action: NNRTI Pathway

The following diagram illustrates the allosteric inhibition mechanism utilized by S-DABO derivatives.

Figure 3: NNRTI Mechanism of Action

Caption: Figure 3. Allosteric inhibition of HIV-1 RT by S-DABO derivatives.

Future Outlook

The 2-(benzylsulfanyl)pyrimidin-4-ol scaffold remains a versatile tool in drug discovery. Future research is pivoting toward:

-

Hybrid Molecules: Combining the S-DABO core with benzimidazole moieties to create dual-action antibacterial/antiviral agents.

-

Mutant Resilience: Designing "flexible" analogs (e.g., DAPY series) that can adapt to mutations in the HIV-RT binding pocket (K103N, Y181C).

-

FtsZ Targeting: Optimizing the scaffold specifically for bacterial cell division inhibition to combat MRSA.

References

-

Patrick-Armand, A., et al. (2021).[3][4] Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry. Link

-

He, Y., et al. (2004). 5-Alkyl-2-[(aryl and alkyloxylcarbonylmethyl)thio]-6-(1-naphthylmethyl) pyrimidin-4(3H)-ones as an unique HIV reverse transcriptase inhibitors of S-DABO series.[1] Bioorganic & Medicinal Chemistry Letters. Link

-

Maddila, S., & Jonnalagadda, S. B. (2012).[5] Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Archiv der Pharmazie. Link

-

Mai, A., et al. (2004). Dihydro-alkylthio-benzyl-oxopyrimidines as Inhibitors of Reverse Transcriptase: Synthesis and Rationalization of the Biological Data. Journal of Medicinal Chemistry. Link

-

Sun, X., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. Link

Sources

- 1. 5-Alkyl-2-[(aryl and alkyloxylcarbonylmethyl)thio]-6-(1-naphthylmethyl) pyrimidin-4(3H)-ones as an unique HIV reverse transcriptase inhibitors of S-DABO series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Alkyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors of S-DABO series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard operating procedure for synthesizing 2-(Benzylsulfanyl)pyrimidin-4-ol

Abstract & Strategic Overview

This application note details the optimized protocol for the synthesis of 2-(benzylsulfanyl)pyrimidin-4-ol (also known as 2-(benzylthio)pyrimidin-4(3H)-one) via the selective S-alkylation of 2-thiouracil. This compound serves as a critical pharmacophore in the development of antiviral (e.g., anti-HIV non-nucleoside reverse transcriptase inhibitors) and antimicrobial agents [1].

The synthesis exploits the "soft-soft" interaction principle of Pearson’s Hard and Soft Acids and Bases (HSAB) theory. By generating a thiolate anion in a basic aqueous-ethanolic medium, we direct electrophilic attack by benzyl chloride preferentially to the sulfur atom rather than the harder nitrogen centers of the pyrimidine ring. This protocol prioritizes yield, purity, and operator safety, specifically addressing the lachrymatory nature of benzyl chloride.

Safety & Hazard Analysis (Critical)

WARNING: This procedure involves Benzyl Chloride , a potent alkylating agent and lachrymator. Strict adherence to engineering controls is mandatory.

| Reagent | CAS No.[1][2][3] | Hazard Class | Critical Safety Measure |

| Benzyl Chloride | 100-44-7 | Carcinogen (Cat 1B), Acute Tox, Skin Corr, Lachrymator | Handle ONLY in a functioning fume hood. Double-gloving (Nitrile/Laminate) recommended. Neutralize spills immediately with dilute ammonia. |

| 2-Thiouracil | 141-90-2 | Carcinogen (Suspected), Thyroid toxicant | Avoid dust generation. Wear N95/P100 respirator if weighing open powder. |

| Sodium Hydroxide | 1310-73-2 | Skin Corr (Cat 1A) | Wear face shield when preparing concentrated stock solutions. |

Materials & Equipment

Reagents

-

Substrate: 2-Thiouracil (>98% purity)

-

Electrophile: Benzyl chloride (Reagent grade, >99%)

-

Base: Sodium Hydroxide (NaOH), pellets

-

Solvents: Ethanol (Absolute), Distilled Water (

), Glacial Acetic Acid (for pH adjustment).

Equipment

-

Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 24/40 joint.

-

Temperature Control: Magnetic hotplate with oil bath and external temperature probe.

-

Condenser: Reflux condenser (Allihn or Dimroth style).

-

Filtration: Büchner funnel, vacuum flask, and Whatman No. 1 filter paper.

Experimental Protocol

Reaction Setup and Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (

Stoichiometry:

-

2-Thiouracil: 1.0 equivalent (e.g., 12.8 g, 100 mmol)

-

Benzyl Chloride: 1.1 equivalents (e.g., 13.9 g, 12.6 mL, 110 mmol)

-

NaOH: 1.1 equivalents (e.g., 4.4 g, 110 mmol) dissolved in 100 mL

/EtOH (1:1 v/v).

Step-by-Step Methodology

-

Solubilization: In a 250 mL RBF equipped with a magnetic stir bar, dissolve 4.4 g of NaOH in 50 mL of distilled water. Once dissolved, add 50 mL of ethanol.

-

Substrate Addition: Add 12.8 g (100 mmol) of 2-thiouracil to the alkaline solution. Stir at room temperature for 10–15 minutes until a clear, homogeneous solution is obtained. Note: The solution may be slightly yellow.

-

Electrophile Addition: Place the flask in the oil bath (set to 30°C initially). Using a dropping funnel or syringe pump, add 12.6 mL (110 mmol) of benzyl chloride dropwise over 20 minutes.

-

Process Insight: Slow addition prevents localized high concentrations of benzyl chloride, reducing the risk of poly-alkylation or side reactions [2].

-

-

Reflux: Equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 80°C internal temperature) for 3–4 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The starting material (2-thiouracil) typically stays at the baseline or has a very low Rf, while the product moves to Rf ~0.5–0.6.

-

-

Precipitation: Allow the reaction mixture to cool to room temperature. The product, 2-(benzylsulfanyl)pyrimidin-4-ol , often precipitates spontaneously as a white solid upon cooling due to its lower solubility compared to the starting thiolate salt.

-

Acidification (Optional but Recommended): If precipitation is incomplete, cool the flask in an ice bath (0–4°C) and adjust the pH to ~5–6 using glacial acetic acid. This ensures the product is in its neutral (non-salt) form, maximizing recovery.

-

Isolation: Filter the solid using a Büchner funnel under vacuum.

-

Washing: Wash the filter cake sequentially with:

- mL Cold Water (removes NaCl and excess NaOH).

- mL Cold Ethanol (removes unreacted benzyl chloride).

-

Purification: Recrystallize the crude solid from hot ethanol/water (7:3 ratio). Dissolve at boiling point, filter while hot (if insoluble impurities exist), and allow to crystallize slowly at room temperature.

Characterization Standards

The synthesized compound should meet the following specifications before release for downstream applications.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | 185–188°C (Lit. value varies slightly by polymorph) | Capillary MP |

| Yield | 75% – 85% | Gravimetric |

| 1H NMR (DMSO-d6) | 400 MHz NMR |

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points and safety barriers.

Figure 1: Operational workflow for the S-alkylation of 2-thiouracil, including critical safety checkpoints.

Troubleshooting & Optimization

-

Low Yield: Often caused by incomplete deprotonation. Ensure the NaOH is fresh and the 2-thiouracil is fully dissolved before adding benzyl chloride.

-

Oily Product: If the product separates as an oil, it may contain unreacted benzyl chloride. Triturate with cold hexanes or diethyl ether to induce solidification before recrystallization.

-

Odor Control: All glassware contacting benzyl chloride should be rinsed with a dilute ammonia solution or ethanolic KOH before removal from the fume hood to degrade lachrymatory residues.

References

-

Achi, P.-A., et al. (2021).[4][5] Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives.[4] Open Journal of Medicinal Chemistry, 11(3), 27-39.[4] Link

-

Barrett, H. W., et al. (1948).[6] Studies in the 5-Halo-2-thiouracil Series. I. An Improved Method of Debenzylation of 5-Iodo-2-benzylthiouracil. Journal of the American Chemical Society, 70(5), 1753–1756. Link

-

BenchChem. (2025).[7] A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives. BenchChem Technical Library. Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.ca [fishersci.ca]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Protocol for S-Alkylation of 2-Thiouracil with Benzyl Chloride

Application Note: AN-SYN-2TU-BZ

Executive Summary & Scientific Context

This application note details the protocol for the regioselective S-alkylation of 2-thiouracil using benzyl chloride. This transformation is a cornerstone in the synthesis of pyrimidine-based antimetabolites, antiviral agents, and novel antithyroid drug scaffolds.

Mechanistic Rationale (HSAB Theory)

The alkylation of 2-thiouracil presents a classic chemoselectivity challenge due to lactam-lactim and thione-thiol tautomerism. The molecule possesses three potential nucleophilic sites: N1, N3, and the exocyclic Sulfur.

-

Hard Soft Acid Base (HSAB) Principle: Under basic conditions (e.g., NaOH, KOH), 2-thiouracil forms a thio-enolate anion. The sulfur atom, being larger and more polarizable, acts as a Soft Base . Benzyl chloride, containing a benzylic carbon, acts as a Soft Acid .

-

Thermodynamic Control: The S-alkylation product is thermodynamically favored over the N-alkylated product under these conditions. The formation of the S–C bond preserves the aromatic character of the pyrimidine ring more effectively than N-alkylation at the N1 position in many solvent systems.

Reaction Scheme

The reaction proceeds via a nucleophilic substitution (

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and subsequent S-selective attack.

Experimental Protocols

Two methods are provided: Method A for standard laboratory scale-up (high reliability) and Method B for rapid library synthesis (Microwave-assisted).

Reagent Table (Standardized for 10 mmol Scale)

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| 2-Thiouracil | 128.15 | 1.0 | 1.28 g | Substrate |

| Benzyl Chloride | 126.58 | 1.1 | 1.39 g (~1.27 mL) | Electrophile |

| Potassium Hydroxide (KOH) | 56.11 | 1.1 | 0.62 g | Base |

| Ethanol (Abs.) | 46.07 | Solvent | 20 mL | Solvent |

| Water (Distilled) | 18.02 | Co-solvent | 5 mL | Solubilizer |

Method A: Standard Thermal Reflux (The "Gold Standard")

Best for: Gram-scale synthesis, high purity requirements.

-

Preparation of Thiolate:

-

In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve KOH (0.62 g) in a mixture of Ethanol (20 mL) and Water (5 mL).

-

Add 2-Thiouracil (1.28 g) to the alkaline solution.

-

Critical Process Parameter (CPP): Stir at Room Temperature (RT) for 10–15 minutes until a clear, homogeneous solution is obtained. This ensures complete formation of the soluble potassium thiolate salt.

-

-

Alkylation:

-

Add Benzyl Chloride (1.27 mL) dropwise over 5 minutes to the stirring solution.

-

Attach a reflux condenser.

-

Heat the mixture to reflux (~80°C) for 3–4 hours .

-

Monitoring: Check reaction progress via TLC (Mobile Phase: Chloroform/Methanol 9:1). The starting material (

) should disappear, and a new higher

-

-

Workup & Isolation:

-

Allow the reaction mixture to cool to RT.

-

Acidification: Pour the reaction mixture into 50 mL of ice-cold water. Acidify carefully with Glacial Acetic Acid (or 1N HCl) to pH ~5–6.

-

Observation: A copious white/off-white precipitate of the S-benzylated product will form immediately.

-

Stir the suspension for 15 minutes to ensure complete precipitation.

-

-

Purification:

-

Filter the solid under vacuum using a Buchner funnel.

-

Wash the cake with cold water (2 x 10 mL) to remove inorganic salts (KCl).

-

Recrystallization: Recrystallize the crude solid from hot Ethanol.

-

Yield: Typical yields range from 80–92%.

-

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid screening, library generation.

-

Setup:

-

In a 10 mL microwave process vial, suspend 2-Thiouracil (1 mmol, 128 mg) in Ethanol (2 mL).

-

Add KOH (1.1 mmol, 62 mg) dissolved in minimal water (0.5 mL).

-

Add Benzyl Chloride (1.1 mmol, 140 mg).

-

-

Irradiation:

-

Seal the vial.

-

Irradiate at 140–160 Watts (or set temperature to 100°C) for 3–5 minutes .

-

Safety Note: Ensure the vessel is pressure-rated for ethanol heating.

-

-

Isolation:

-

Cool the vial rapidly with compressed air.

-

Pour contents into ice water and acidify as in Method A.

-

Filter and dry.[2]

-

Process Workflow & Troubleshooting

The following diagram illustrates the operational workflow and decision gates for the synthesis.

Figure 2: Operational workflow with critical decision points for solubility and reaction completion.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation | Ensure pH is adjusted to ~5–6. If too basic, product remains soluble as salt. |

| Oily Product | Impurities / Solvent trapped | The product should be solid. Cool the ethanolic solution slowly during recrystallization. Scratch the glass to induce nucleation. |

| N-Alkylation Byproduct | Reaction too hot / Wrong solvent | Ensure base is added before the alkyl halide to form the soft thiolate. Avoid aprotic polar solvents (like DMF) if regioselectivity is poor, though Ethanol usually directs to S-alkylation. |

| Starting Material Remains | Old Benzyl Chloride | Benzyl chloride hydrolyzes over time. Distill if the reagent is old or yellowed. |

Characterization & Validation

To validate the protocol, the isolated product must meet specific physicochemical criteria.

-

Product Name: 2-(Benzylthio)pyrimidin-4(1H)-one

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 190–193 °C (Lit. val. varies slightly by solvent, typically >185 °C).

-

Solubility: Soluble in DMSO, hot Ethanol; Insoluble in Water.

Spectroscopic Validation (Expected Data)

-

NMR (DMSO-

- 12.5 ppm (s, 1H, NH) – Broad singlet indicating N-H proton.

- 7.8 ppm (d, 1H, H-6 of pyrimidine).

- 7.2–7.5 ppm (m, 5H, Aromatic Benzyl protons).

- 6.1 ppm (d, 1H, H-5 of pyrimidine).

-

4.45 ppm (s, 2H, S-

-

IR Spectroscopy:

-

Absence of C=S stretch (typically ~1150–1200

). -

Presence of C=O stretch (~1650–1680

).

-

References

-

Nestor, S. T., et al. (2018). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. Journal of Molecular Liquids, 265. 3

-

Patrick-Armand, A., et al. (2021).[1] Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives.[1] Open Journal of Medicinal Chemistry, 11(3). 1

-

BenchChem Technical Guide. (2025). Basic Pharmacological Profile of Benzylthiouracil. 4

-

Desai, N. C., et al. (2020). Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. Semantic Scholar. 5

-

Pearson, R. G. (1963). Hard and Soft Acids and Bases (HSAB Theory).[6] Wikipedia Summary / J. Am. Chem. Soc.6[2][7]

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Benzylsulfanyl)pyrimidin-4-ol

Abstract & Introduction

This application note details a robust, high-yield protocol for the synthesis of 2-(benzylsulfanyl)pyrimidin-4-ol (also referred to as 2-(benzylthio)pyrimidin-4(3H)-one). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antiviral, anticancer, and antimicrobial agents (e.g., inhibitors of HIV reverse transcriptase and thymidylate synthase).

Conventional thermal synthesis of S-alkylated pyrimidines typically involves refluxing in ethanol or DMF for 3–12 hours, often suffering from moderate yields (50–65%) and side reactions due to prolonged heating. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to under 20 minutes while increasing yields to >85%. The method utilizes dielectric heating to accelerate the nucleophilic substitution reaction, ensuring high selectivity for S-alkylation over N-alkylation.

Reaction Mechanism & Rationale

The Chemistry

The reaction involves the S-alkylation of 2-thiouracil with benzyl chloride under basic conditions. 2-Thiouracil exists in a tautomeric equilibrium between the thione (lactam) and thiol (lactim) forms.

-

Deprotonation: In the presence of a base (KOH or

), the acidic proton on the sulfur (in the thiol tautomer) or nitrogen (in the thione tautomer) is removed. Due to the high nucleophilicity of the sulfur atom (soft nucleophile) compared to nitrogen, alkylation preferentially occurs at the sulfur position under thermodynamic control. -

Nucleophilic Substitution (

): The resulting thiolate anion attacks the benzylic carbon of benzyl chloride, displacing the chloride ion.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway for the base-mediated S-alkylation of 2-thiouracil.

Experimental Protocol

Materials & Reagents[1][2][3]

-

Starting Material: 2-Thiouracil (98% purity)

-

Reagent: Benzyl Chloride (1.1 equivalents)

-

Base: Potassium Hydroxide (KOH) or Potassium Carbonate (

) -

Solvent: Ethanol:Water (1:1 v/v) or DMF (for higher temp stability)

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

-

In a 10 mL microwave process vial, dissolve 2-thiouracil (1.0 mmol, 128 mg) in 4 mL of Ethanol/Water (1:1) .

-

Add KOH (1.1 mmol, 62 mg) . Stir until the solution becomes clear (formation of the thiolate salt).

-

Add Benzyl chloride (1.1 mmol, 126 µL) dropwise to the reaction mixture.

-

Seal the vial with a PTFE-lined cap and magnetic stir bar.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

-

Temperature: 100°C

-

Pressure Limit: 250 psi

-

Power: Dynamic (Max 200W)

-

Hold Time: 10 minutes

-

Stirring: High

Step 3: Work-up & Isolation

-

Allow the vial to cool to room temperature (using compressed air cooling feature of the reactor).

-

Pour the reaction mixture into 20 mL of ice-cold water .

-

Acidify slightly with 10% Acetic Acid (to pH ~5–6) to ensure the product precipitates fully (the product is less soluble in its neutral form than the salt).

-

Collect the white precipitate via vacuum filtration.

-

Wash the solid with cold water (2 x 5 mL) to remove inorganic salts (KCl).

Step 4: Purification

-

Recrystallize the crude solid from Ethanol .

-

Dry in a vacuum oven at 50°C for 4 hours.

Workflow Diagram

Figure 2: Operational workflow for the microwave synthesis protocol.[1]

Results & Optimization

Comparative Analysis: Microwave vs. Thermal

The following data illustrates the efficiency gains using this protocol compared to traditional reflux methods.

| Parameter | Conventional Thermal Reflux | Microwave Protocol (This Work) |

| Temperature | 80°C (Reflux EtOH) | 100°C (Pressurized) |

| Time | 4 – 6 Hours | 10 Minutes |

| Yield | 55 – 65% | 88 – 92% |

| Solvent Usage | High (20-30 mL) | Low (4 mL) |

| Purity (Crude) | Requires Chromatography | Pure after Recrystallization |

Characterization Data (Expected)

-

Melting Point: 230–232°C (Lit. val. matches).

-

1H NMR (DMSO-d6, 400 MHz):

- 12.50 (br s, 1H, OH/NH)

- 7.85 (d, 1H, Pyrimidine H-6)

- 7.25–7.45 (m, 5H, Ar-H)

- 6.10 (d, 1H, Pyrimidine H-5)

-

4.45 (s, 2H,

-

MS (ESI): Calculated for

: 218.05; Found

Safety & Handling

-

Benzyl Chloride: Potent lachrymator and alkylating agent. Handle only in a fume hood.

-

Microwave Vials: Do not exceed the rated pressure limit (typically 300 psi). Ensure the vessel is not filled more than 75% volume to prevent over-pressurization.

-

Solvents: Ethanol is flammable. Ensure no leaks in the microwave cavity.

References

-

Vertex AI Search. (2023). Synthesis of 2-(benzylthio)pyrimidin-4(3H)-one microwave irradiation. 2

-

Vertex AI Search. (2023). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. 3

-

Vertex AI Search. (2023). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. 4[5]

-

Vertex AI Search. (2023). Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole.

-

Vertex AI Search. (2023). 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine. 6

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 2-(Benzylsulfanyl)pyrimidin-4-ol in Fragment-Based Drug Design

Introduction: The Strategic Advantage of the 2-(Benzylsulfanyl)pyrimidin-4-ol Scaffold

In the landscape of modern drug discovery, fragment-based drug design (FBDD) has emerged as a potent strategy for identifying novel lead compounds.[1][2] This approach focuses on screening low molecular weight fragments that, despite their weak initial binding, offer high ligand efficiency and provide excellent starting points for optimization.[2][3] Within the vast chemical space available for fragment library construction, the pyrimidine nucleus stands out as a "privileged scaffold".[4][5] Its prevalence in biologically active molecules, including the nucleobases of DNA and RNA, underscores its fundamental role in biological interactions.[6][7]

The 2-(Benzylsulfanyl)pyrimidin-4-ol scaffold, a specific embodiment of this privileged structure, presents a unique combination of features that make it particularly well-suited for FBDD campaigns. The pyrimidine core itself offers a rich array of hydrogen bond donors and acceptors, facilitating specific interactions with biological targets.[4] The benzylsulfanyl group at the 2-position introduces a key lipophilic and potentially interactive moiety, while the hydroxyl group at the 4-position provides a crucial hydrogen bonding point. This trifecta of functionalities allows the scaffold to probe a variety of binding pockets with diverse physicochemical properties. Furthermore, the synthetic tractability of pyrimidine derivatives allows for the systematic and efficient exploration of chemical space around the core scaffold, a critical aspect of the hit-to-lead optimization process.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(Benzylsulfanyl)pyrimidin-4-ol as a foundational fragment in drug discovery projects. We will delve into the strategic considerations for fragment library design, detailed protocols for primary screening and hit validation, and a systematic approach to the iterative process of hit-to-lead optimization.

Part 1: Fragment Library Design and Synthesis

The success of any FBDD campaign hinges on the quality and diversity of the fragment library. When using 2-(Benzylsulfanyl)pyrimidin-4-ol as a core, the goal is to generate a focused library that explores the chemical space immediately surrounding the scaffold.

Core Principles for Library Design:

-

Adherence to the "Rule of Three": Fragments should generally have a molecular weight under 300 Da, a cLogP of 3 or less, and no more than 3 hydrogen bond donors and acceptors.[9] This ensures that the fragments are small, soluble, and have a higher probability of binding efficiently.

-

Vectorial Diversity: Modifications to the scaffold should be designed to project in different vectors, allowing the exploration of various sub-pockets of a target's binding site. Key points for modification on the 2-(Benzylsulfanyl)pyrimidin-4-ol scaffold include the phenyl ring of the benzyl group and the 5- and 6-positions of the pyrimidine ring.

-

Synthetic Accessibility: The chosen modifications should be readily achievable through robust and high-yielding chemical reactions to facilitate rapid library synthesis and subsequent optimization efforts.

Protocol 1: Synthesis of a Focused Fragment Library Based on 2-(Benzylsulfanyl)pyrimidin-4-ol

This protocol outlines a general synthetic route for generating a diverse library of fragments based on the 2-(Benzylsulfanyl)pyrimidin-4-ol scaffold.

Step 1: Synthesis of the Core Scaffold

The synthesis of the parent scaffold, 2-(Benzylsulfanyl)pyrimidin-4-ol, can be achieved through the condensation of thiourea with a suitable β-ketoester, followed by S-benzylation. A common starting material is ethyl acetoacetate.

Step 2: Diversification of the Benzyl Moiety

A variety of substituted benzyl chlorides or bromides can be used in the S-benzylation step to introduce diversity. This allows for the exploration of hydrophobic, hydrophilic, and electronically diverse substituents on the phenyl ring.

Step 3: Modification of the Pyrimidine Ring

Further diversification can be achieved by introducing small substituents at the 5- and 6-positions of the pyrimidine ring prior to or after the core synthesis. This can be accomplished through various C-C and C-N bond-forming reactions.

Part 2: Primary Screening and Hit Identification

The initial screening of the fragment library is designed to identify fragments that bind to the target protein, even with low affinity. Several biophysical techniques are well-suited for this purpose.[10]

Table 1: Comparison of Primary Screening Techniques

| Technique | Principle | Throughput | Protein Consumption | Information Provided |

| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding.[11] | High | Low | Binding (qualitative) |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as molecules bind. | Medium | Low | Binding affinity (Kd), kinetics |

| Nuclear Magnetic Resonance (NMR) | Observes changes in the chemical shifts of the protein or ligand upon binding.[12][13] | Low | High | Binding site, affinity (Kd) |

| X-ray Crystallography | Visualizes the direct binding of the fragment to the protein in a crystal.[14][15] | Low | High | Binding mode, structural information |

Protocol 2: Primary Screening using Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method for primary screening and is particularly suitable for fragment screening due to its ability to detect weak binding events.[11]

Materials:

-

Purified target protein

-

Fragment library stock solutions (e.g., 100 mM in DMSO)

-

SYPRO Orange dye

-

Real-time PCR instrument

Procedure:

-

Prepare Protein-Dye Mixture: Dilute the target protein to a final concentration of 2-5 µM in a suitable buffer. Add SYPRO Orange dye to a final concentration of 5x.

-

Dispense Fragments: In a 96- or 384-well PCR plate, dispense a small volume of each fragment stock solution to achieve a final screening concentration of 100-500 µM. Include appropriate controls (DMSO only, no ligand).

-

Add Protein-Dye Mixture: Add the protein-dye mixture to each well.

-

Perform Melt Curve Analysis: Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Data Analysis: A positive hit is identified by a significant increase in the melting temperature (ΔTm) of the protein in the presence of the fragment compared to the DMSO control. A ΔTm of ≥ 2°C is generally considered a good starting point for hit consideration.

Part 3: Hit Validation and Characterization

It is crucial to validate the hits from the primary screen using an orthogonal method to eliminate false positives and to gain more quantitative information about the binding interaction.

Workflow for Hit Validation:

Caption: A typical workflow for hit validation and characterization.

Protocol 3: Hit Validation using Surface Plasmon Resonance (SPR)

SPR provides quantitative data on binding affinity (Kd) and kinetics (kon and koff), which is invaluable for ranking hits and guiding optimization efforts.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified target protein

-

Validated hit compounds

-

Immobilization reagents (EDC, NHS)

Procedure:

-

Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

-

Fragment Binding Analysis: Inject a series of concentrations of the hit fragment over the immobilized protein surface.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kd). Fragments with Kd values in the micromolar to low millimolar range are considered good starting points for optimization.

Part 4: Hit-to-Lead Optimization

Once a set of validated fragment hits has been identified, the next phase involves chemically modifying these fragments to improve their potency and drug-like properties.[16] This is an iterative process guided by structure-activity relationships (SAR) and, ideally, structural information from X-ray crystallography or NMR.[5][17]

Key Optimization Strategies:

-

Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the target protein.[3][18] For the 2-(Benzylsulfanyl)pyrimidin-4-ol scaffold, this could involve extending from the phenyl ring or the pyrimidine core.

-

Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule.[3][18]

-

Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single, novel chemical entity.[3]

Computational Tools in Optimization:

Computational chemistry plays a vital role in the hit-to-lead process.[19][20] Techniques such as molecular docking can be used to predict the binding mode of new derivatives, while free energy perturbation (FEP) calculations can help to prioritize which compounds to synthesize.

Illustrative Hit-to-Lead Optimization Cycle:

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle in hit-to-lead optimization.

Conclusion

The 2-(Benzylsulfanyl)pyrimidin-4-ol scaffold represents a highly promising starting point for fragment-based drug discovery campaigns. Its inherent biological relevance, coupled with its synthetic tractability, provides a solid foundation for the development of novel therapeutics.[6][8] By employing a systematic approach that integrates thoughtful library design, robust biophysical screening methods, and structure-guided optimization, research teams can effectively leverage this privileged scaffold to accelerate their drug discovery efforts. The protocols and strategies outlined in this document provide a practical framework for harnessing the full potential of 2-(Benzylsulfanyl)pyrimidin-4-ol in the quest for new medicines.

References

-

Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 1-13. Available at: [Link]

-

Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Available at: [Link]

-

StudySmarter. (2024). Fragment-Based Drug Design: Techniques & Examples. Available at: [Link]

-

BioSolveIT. FBDD: Fragment-Based Drug Design. Available at: [Link]

-

Kubinyi, H. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4357. Available at: [Link]

-

RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available at: [Link]

-

Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(3), 334. Available at: [Link]

-

Mukherjee, A. K., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Pharmaceutical Research International, 35(10), 45-60. Available at: [Link]

-

Ananth, B., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 496-512. Available at: [Link]

-

Bentham Science. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

-

Ingenta Connect. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

-

ResearchGate. (2017). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Available at: [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Principles and Applications of Fragment-based Drug Discovery for Chemical Probes. In Chemical Probes. Available at: [Link]

-

Research and Reviews. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Available at: [Link]

-

Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. Available at: [Link]

-

Lee, W., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103525. Available at: [Link]

-

Oncodesign Services. Hit-to-Lead process | Drug Discovery. Available at: [Link]

-

Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. Available at: [Link]

-

El-Emam, A. A., et al. (2013). Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Molecules, 18(8), 9573-9593. Available at: [Link]

-

Utrecht University. (2018). Approaches to Fragment-Based Drug Design. Available at: [Link]

-

Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 108(16), 6409-6414. Available at: [Link]

-

SCIENCE & INNOVATION. (2025). SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6- DIAMINOPYRIMIDINE-2-THIOL. Available at: [Link]

-

ResearchGate. (2025). A facile route for the synthesis of novel 2-benzylthio-4,6-disubstituted pyrimidine analogues. Available at: [Link]

-

Charles River. Thermal Shift Assays. Available at: [Link]

-

Springer Nature Experiments. (2010). Crystallographic Fragment Screening. Available at: [Link]

-

Schrödinger. Hit-to-Lead & Lead Optimization. Available at: [Link]

-

Supuran, C. T., et al. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Medicinal Chemistry Research, 22(6), 2653-2662. Available at: [Link]

-

ScienceDirect. (2012). Practical Aspects of NMR-Based Fragment Screening. In Methods in Enzymology (Vol. 512, pp. 207-230). Available at: [Link]

-

Al-Turkistani, A. H., et al. (2012). 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2011). 2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3277. Available at: [Link]

-

ResearchGate. (2025). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. Available at: [Link]

-

Erlanson, D. A. (2025). Fragment-based drug discovery: A graphical review. Progress in Medicinal Chemistry. Available at: [Link]

-

Exacte Labs. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. Available at: [Link]

-

MDPI. (2025). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Available at: [Link]

-

Taylor & Francis Online. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Available at: [Link]

Sources

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. rroij.com [rroij.com]

- 3. biosolveit.de [biosolveit.de]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. researchtrend.net [researchtrend.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 15. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]

- 16. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 17. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. schrodinger.com [schrodinger.com]

Troubleshooting & Optimization

Improving reaction yields for 2-(Benzylsulfanyl)pyrimidin-4-ol synthesis

Technical Support Center: Synthesis of 2-(Benzylsulfanyl)pyrimidin-4-ol

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzylsulfanyl)pyrimidin-4-ol. Our objective is to provide a comprehensive technical resource that addresses common challenges, optimizes reaction yields, and ensures the highest purity of the final product. By integrating field-proven insights with fundamental chemical principles, this document serves as a troubleshooting manual and a repository of best practices.

Core Synthesis Pathway: S-Alkylation of 2-Thiouracil

The most direct and widely employed method for synthesizing 2-(Benzylsulfanyl)pyrimidin-4-ol is the nucleophilic substitution reaction between 2-thiouracil and benzyl chloride. The reaction proceeds via an S-alkylation mechanism, where the sulfur atom of 2-thiouracil, after deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride.

Reaction Scheme & Mechanism

The reaction is typically a two-step process occurring in a single pot:

-

Deprotonation: A base abstracts the acidic proton from the thiol tautomer of 2-thiouracil, generating a highly nucleophilic thiolate anion.

-

Nucleophilic Attack (SN2): The thiolate anion attacks the benzyl chloride, displacing the chloride ion and forming the desired C-S bond.

Caption: Reaction mechanism for S-alkylation of 2-thiouracil.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for the synthesis of 2-(Benzylsulfanyl)pyrimidin-4-ol.

Materials:

-

2-Thiouracil (1.0 eq)

-

Benzyl Chloride (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Hexane

-

Deionized Water

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-thiouracil (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of 2-thiouracil).

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the suspension.

-

Alkylation: Add benzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent such as Ethyl Acetate/Hexane (7:3). The starting 2-thiouracil is often sparingly soluble, so disappearance of the starting material may be difficult to track; monitor for the appearance of the product spot (visualized under UV light).

-

Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of cold deionized water (approx. 10 times the volume of DMF used).

-

Precipitation and Filtration: A precipitate should form upon addition to water. Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with deionized water to remove residual DMF and inorganic salts, followed by a wash with a cold, non-polar solvent like hexane to remove excess benzyl chloride.

-

Purification: The crude product can be purified by recrystallization. While solubility can be challenging, a solvent system such as isopropanol or an ethanol/water mixture is a good starting point.[1][2] If recrystallization is ineffective, purification via column chromatography on silica gel may be required.

-

Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

| Issue/Question | Potential Causes | Recommended Solutions & Scientific Rationale |

| Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it? | 1. Incomplete Deprotonation: The base is not strong enough or is present in insufficient quantity to generate the thiolate nucleophile effectively.2. Suboptimal Solvent: The solvent may not adequately dissolve the reactants or may hinder the SN2 reaction.3. Side Reactions: Competing N-alkylation or O-alkylation pathways consume starting materials.4. Poor Reagent Quality: Moisture or impurities in starting materials can quench the base or interfere with the reaction. | Base Selection: While K₂CO₃ is effective and easy to handle, stronger bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) can ensure complete deprotonation. Use at least 1.1 equivalents of a strong base. The pKa of the N-H protons are lower than the S-H proton, but the sulfur anion is the more potent nucleophile.Solvent Optimization: Anhydrous polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base, leaving a more "naked" and reactive anion, which accelerates SN2 reactions. Ensure the solvent is truly anhydrous.Temperature Control: Maintain the reaction temperature between 50-70°C. Higher temperatures can promote side reactions, particularly N-alkylation, while lower temperatures may result in an impractically slow reaction rate.[3]Reagent Purity: Use anhydrous solvents and freshly opened or properly stored reagents. Benzyl chloride can hydrolyze to benzyl alcohol over time. |

| Q2: My final product is contaminated with a significant impurity that has the same mass. What is it and how can I prevent it? | 1. N-Alkylation: The primary impurity is likely an N-benzylated isomer (N1 or N3 alkylation). Thiouracil has multiple nucleophilic nitrogen atoms.2. O-Alkylation: Less common, but alkylation at the oxygen of the pyrimidin-4-ol tautomer is possible under certain conditions. | Promote S-Alkylation: This is a classic application of the Hard and Soft Acids and Bases (HSAB) principle. The thiolate (sulfur) is a "soft" nucleophile, and the benzylic carbon of benzyl chloride is a "soft" electrophile. Their interaction is highly favorable. To maintain this selectivity: • Use a polar aprotic solvent (DMF, DMSO) which favors SN2 reactions at the soft sulfur center. • Avoid protic solvents like pure ethanol during the reaction, as they can solvate the thiolate and potentially favor N-alkylation. • Use a moderate base (K₂CO₃, Et₃N) . Very strong bases can increase the nucleophilicity of the harder nitrogen atoms, leading to more competition. |

| Q3: The purification of my product is challenging. It precipitates as an oil during work-up or is insoluble in common recrystallization solvents. | 1. "Oiling Out": The product is precipitating from the aqueous work-up above its melting point or as a supersaturated solution.2. Low Solubility: The planar, hydrogen-bonding structure of pyrimidine derivatives can lead to high lattice energy and poor solubility in many common organic solvents.[4] | Improving Precipitation: Ensure the aqueous work-up is performed cold (ice bath). Stirring the suspension for an extended period (30-60 minutes) can encourage the formation of a crystalline solid over an amorphous oil.Recrystallization Strategies: • High-Boiling Point Solvents: Try recrystallizing from solvents like isopropanol, n-butanol, or acetic acid.[2] • Solvent Mixtures: A mixture of a solvent in which the compound is soluble (e.g., DMF, DMSO) and an anti-solvent in which it is not (e.g., water, diethyl ether) can be effective. Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "anti-solvent" until turbidity persists. Then, allow it to cool slowly. • Slurry/Washing: If recrystallization fails, perform a slurry of the crude solid in a hot solvent in which the impurities are soluble but the product is not (e.g., ethyl acetate or ethanol). Filter the hot suspension to isolate the purified, undissolved product. |

Frequently Asked Questions (FAQs)

-

Q1: Why is S-alkylation so strongly favored over N-alkylation in this synthesis?

-

A1: The selectivity is governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory. The thiolate anion is a large, polarizable, and "soft" nucleophile. The electrophilic carbon in benzyl chloride is also considered "soft" due to its attachment to the benzene ring. Soft-soft interactions are kinetically favored over soft-hard interactions (like the "hard" nitrogen or oxygen atoms reacting with the soft electrophile).

-

-

Q2: Can I use other benzyl halides, like benzyl bromide?

-

A2: Yes, benzyl bromide is a more reactive alkylating agent than benzyl chloride because bromide is a better leaving group. Using benzyl bromide may allow for lower reaction temperatures or shorter reaction times. However, it is also more expensive and lachrymatory.

-

-

Q3: How critical is the use of an inert atmosphere?

-

A3: While the reaction itself is not extremely sensitive to air, using an inert atmosphere is a good laboratory practice that prevents potential side oxidation of the thiolate anion, especially if the reaction is run for an extended period at an elevated temperature. It also ensures that anhydrous conditions are maintained.

-

-

Q4: My TLC shows multiple product spots. What could they be?

-

A4: Multiple spots likely indicate a mixture of the desired S-alkylated product, one or more N-alkylated isomers, and potentially some dialkylated product (e.g., S,N-dibenzylated). The polarity of these compounds will differ, allowing for separation by column chromatography. S-alkylated products are typically less polar than their N-alkylated counterparts.

-

Visual Workflow and Diagrams

Troubleshooting Decision Tree